molecular formula C12H16ClN B3116748 [(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 219668-57-2

[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B3116748
CAS RN: 219668-57-2
M. Wt: 209.71 g/mol
InChI Key: AQFGVXADEYQOGC-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride, also known as Styrylpyridine, is a chemical compound that has become increasingly popular in scientific research in recent years. This compound has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In

Scientific Research Applications

Copper-Catalyzed Alkynylation/Annulation Cascades

Selective Monoallylation of Anilines

Construction of 1,5-Dienes via Allyl–Allyl Cross-Coupling

Photophysical Properties and π-π Transitions*

Synthesis of Indole Derivatives

properties

IUPAC Name

(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-9,13H,1,10-11H2;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGVXADEYQOGC-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
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[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
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[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
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[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 5
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 6
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

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